REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[O:2].[O:5]1[CH2:10][CH2:9][CH2:8][CH:7]=[CH:6]1>C1(C)C=CC=CC=1>[O:5]1[CH:6]=[CH:7][CH2:8][CH:9]([C:1]([Cl:4])=[O:2])[CH2:10]1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
O1C=CCCC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred at 60° C. for a further 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation at 76° C./1 mbar
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(CC=C1)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103.9 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 56709.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |